HPLC Retention vs. Clomipramine
Clomipramine N-Oxide exhibits a distinct retention time (RT) in reverse-phase HPLC systems that differs from the parent drug clomipramine and its primary active metabolite desmethylclomipramine. This differential elution is essential for baseline separation in simultaneous multi-analyte methods. While absolute RT values vary with column and mobile phase conditions, the N-oxide consistently elutes as a separate peak, enabling its use as a system suitability marker [1]. In contrast, generic impurities or uncharacterized N-oxide sources may co-elute or degrade, leading to false positives/negatives in purity assays.
| Evidence Dimension | Chromatographic retention (HPLC) |
|---|---|
| Target Compound Data | Distinct retention time (RT) differing from clomipramine and desmethylclomipramine (specific RT values condition-dependent). |
| Comparator Or Baseline | Clomipramine (parent drug) and Desmethylclomipramine (primary active metabolite). |
| Quantified Difference | Baseline separation achievable; peak identity confirmed by UV detection at 220 nm [1]. |
| Conditions | Isocratic HPLC; mobile phase 30% acetonitrile/70% aqueous sodium perchlorate (pH 2.5); UV detection at 220 nm; three-step liquid-liquid extraction [1]. |
Why This Matters
For QC labs, this distinct retention ensures accurate quantification of the N-oxide impurity without interference, a requirement for ANDA submissions and commercial batch release [2].
- [1] Vreuls JJ, et al. High-performance liquid chromatography of clomipramine and metabolites in human plasma and urine. Therapeutic Drug Monitoring. 1982;4(2):185-190. View Source
- [2] ChemWhat. Clomipramine N-Oxide CAS#: 14171-67-6. States use for analytical method development, validation, and QC for ANDA. https://www.chemwhat.com/clomipramine-n-oxide-cas-14171-67-6. View Source
